molecular formula C20H21BrN4S B13368625 5-(4-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B13368625
M. Wt: 429.4 g/mol
InChI Key: PLAXNJDQGIDDSA-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a triazole ring, a bromophenyl group, a phenyl group, and a piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups can be introduced via a nucleophilic substitution reaction.

    Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group is introduced through a Mannich reaction, which involves the condensation of formaldehyde, piperidine, and the triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group.

    Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group.

    Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the piperidinylmethyl group.

    Reduction: Reduced forms of the triazole ring or bromophenyl group.

    Substitution: Substituted derivatives at the bromophenyl group.

Scientific Research Applications

5-(4-bromophenyl)-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide: A compound with similar structural features but different biological activities.

    Piperidine Derivatives: Compounds containing the piperidine moiety, which are widely studied for their pharmacological properties.

Uniqueness

5-(4-bromophenyl)-4-phenyl-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combination of a triazole ring, bromophenyl group, phenyl group, and piperidinylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21BrN4S

Molecular Weight

429.4 g/mol

IUPAC Name

5-(4-bromophenyl)-4-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C20H21BrN4S/c21-17-11-9-16(10-12-17)19-22-24(15-23-13-5-2-6-14-23)20(26)25(19)18-7-3-1-4-8-18/h1,3-4,7-12H,2,5-6,13-15H2

InChI Key

PLAXNJDQGIDDSA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C(=S)N(C(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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